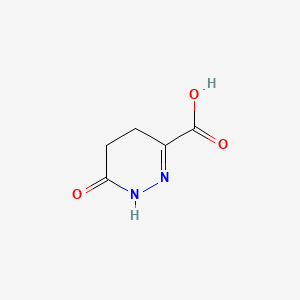

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUADWGRLHPTYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181809 | |

| Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27372-38-9 | |

| Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027372389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27372-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,6-TETRAHYDRO-6-OXO-3-PYRIDAZINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT09ZTP07E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid from alpha-Ketoglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a valuable heterocyclic compound, from the readily available starting material, alpha-ketoglutaric acid. This pyridazine derivative serves as a crucial intermediate in the preparation of various biologically active molecules, including compounds with applications in metabolic, infectious, and chronic inflammatory diseases.[1] This document details the chemical reaction, experimental protocols, and quantitative data associated with this synthesis.

Reaction Overview

The synthesis of this compound (also referred to as 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid or PCA) from alpha-ketoglutaric acid is a cyclocondensation reaction involving hydrazine.[2] The reaction proceeds by the nucleophilic attack of hydrazine on the two carbonyl groups of alpha-ketoglutaric acid, leading to the formation of a stable six-membered heterocyclic ring.

The overall reaction is as follows:

Alpha-Ketoglutaric Acid + Hydrazine → this compound + Water

This reaction is noted for its efficiency and high yields, particularly when a stoichiometric excess of alpha-ketoglutaric acid is employed, driving the reaction to completion.[2] Studies have shown that a 1.0 M solution of alpha-ketoglutaric acid can react with over 99 percent of hydrazine within one hour.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| α-Ketoglutaric Acid | 2.2 g | [1] |

| Hydrazine Hydrate | 9 mL | [1] |

| Water (Solvent) | 5 mL | [1] |

| Reaction Conditions | ||

| Temperature | Room temperature, then refrigerated | [1] |

| Reaction Time | 30 minutes stirring, then 3 hours in refrigerator | [1] |

| Product | ||

| Yield (Mass) | 2.07 g | [1] |

| Yield (Percentage) | 98.1% | [1] |

| Melting Point | 265°C | [1] |

| Appearance | White powder | [1] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.

Materials:

-

α-Ketoglutaric acid (2.2 g)

-

Hydrazine hydrate (9 mL)

-

Deionized water (5 mL)

-

Single-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Refrigerator

-

Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)

-

Filter paper

Procedure:

-

Reactant Preparation: In a single-neck round-bottom flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.[1]

-

Hydrazine Addition: While stirring the solution at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3 to 4 minutes.[1] Observe the solution as it gradually turns light yellow.[1]

-

Initial Reaction: Continue stirring the reaction mixture at room temperature for 30 minutes.[1]

-

Crystallization: After 30 minutes of stirring, place the reaction flask in a refrigerator and allow it to stand for 3 hours to facilitate the precipitation of the product.[1]

-

Product Isolation: Isolate the resulting white precipitate by suction filtration.[1]

-

Drying: The collected white powder is this compound. The product can be used directly in subsequent reactions.[1]

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Applications and Further Reactions

This compound is a versatile intermediate. It can be used in the synthesis of more complex molecules, such as 6-chloropyridazine-3-carboxylic acid methyl ester, which is an important precursor for compounds with potential applications in treating obesity and as anti-tumor and anti-bacterial agents.[1] The reactivity of the carboxylic acid and the lactam ring allows for a variety of subsequent chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structural motif is a component of various biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its relevance in signaling pathways, particularly as a precursor to modulators of the Lanthionine Synthase C-Like Protein 2 (LANCL2) pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 27372-38-9 | [1] |

| Molecular Formula | C₅H₆N₂O₃ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| Appearance | White powder/crystal | [2] |

| Melting Point | 196-198 °C | [3] |

| Density | 1.65 ± 0.1 g/cm³ (at 20 °C) | [3] |

| pKa (Predicted) | -2.06 ± 0.20 | N/A |

| XLogP3 (Predicted) | -1.1 | N/A |

| Solubility | Information not available. General solubility for similar carboxylic acids suggests solubility in polar organic solvents and aqueous bases. | |

| Boiling Point | Information not available; likely to decompose at high temperatures. |

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of the title compound from α-ketoglutaric acid and hydrazine hydrate.[2]

Materials:

-

α-Ketoglutaric acid

-

Hydrazine hydrate

-

Deionized water

-

Ethanol (for recrystallization)

-

Activated carbon (optional, for decolorization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

-

Standard glassware for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water.

-

Addition of Hydrazine Hydrate: While stirring the solution at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3-4 minutes. The solution will gradually turn light yellow.

-

Reaction and Precipitation: Continue stirring the reaction mixture at room temperature for 30 minutes. After this period, place the flask in a refrigerator and let it stand for 3 hours to allow for complete precipitation of the product.

-

Isolation of the Product: Collect the resulting white precipitate by suction filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual hydrazine hydrate.

-

Drying: Dry the product under vacuum to obtain the final compound. A typical yield for this reaction is approximately 98%.[2]

Purification by Recrystallization:

-

Dissolution: In a flask, dissolve the crude product in a minimal amount of hot ethanol. If the solution has a color, a small amount of activated carbon can be added, and the solution can be briefly boiled.

-

Hot Filtration (if necessary): If activated carbon was used, perform a hot gravity filtration to remove it.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

-

Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The synthesized compound can be characterized using various spectroscopic methods to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), the C=O stretch of the cyclic amide (lactam) (~1650-1680 cm⁻¹), and N-H stretching vibrations (~3200-3400 cm⁻¹).[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the tetrahydropyridazine ring and the carboxylic acid proton. The exact chemical shifts and coupling patterns will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the carboxylic acid and the lactam, as well as the sp³-hybridized carbons of the ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (142.11 g/mol ). The fragmentation pattern can provide further structural information.

Signaling Pathway Involvement

This compound serves as a key intermediate in the synthesis of compounds that target the Lanthionine Synthase C-Like Protein 2 (LANCL2) signaling pathway.[2] LANCL2 is a therapeutic target for a range of conditions, including metabolic and inflammatory diseases.[2]

The activation of LANCL2, for instance by its natural ligand abscisic acid (ABA), initiates a downstream signaling cascade that influences key cellular processes. This pathway is known to modulate the activity of AMP-activated protein kinase (AMPK) and the Akt (also known as Protein Kinase B) signaling pathways.[6][7][8][9]

-

AMPK Pathway: Activation of LANCL2 can lead to the activation of AMPK, a central regulator of cellular energy homeostasis. Activated AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[8]

-

Akt Pathway: The LANCL2 pathway can also positively regulate the phosphorylation and activation of Akt. The Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[7]

The interplay between LANCL2, AMPK, and Akt is complex and can be cell-type specific. A simplified representation of this signaling network is provided below.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable heterocyclic compound with straightforward synthesis from readily available starting materials. Its significance as a building block for molecules targeting the LANCL2 signaling pathway underscores its potential in the development of novel therapeutics for metabolic and inflammatory disorders. This guide provides foundational information for researchers and scientists working with this compound, from its fundamental properties to its synthesis and biological context. Further experimental investigation into its solubility, experimental pKa, and detailed spectroscopic analysis will provide a more complete understanding of this important molecule.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Abscisic Acid and Its Receptors LANCL1 and LANCL2 Control Cardiomyocyte Mitochondrial Function, Expression of Contractile, Cytoskeletal and Ion Channel Proteins and Cell Proliferation via ERRα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. The ABA/LANCL Hormone/Receptor System in the Control of Glycemia, of Cardiomyocyte Energy Metabolism, and in Neuroprotection: A New Ally in the Treatment of Diabetes Mellitus? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS: 27372-38-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, with the CAS number 27372-38-9, is a heterocyclic organic compound belonging to the pyridazinone class. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this molecule, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General Information

| Property | Value |

| CAS Number | 27372-38-9[1][2][3][4][5] |

| Molecular Formula | C₅H₆N₂O₃[2][5] |

| Molecular Weight | 142.11 g/mol [2][3][5] |

| IUPAC Name | This compound[3] |

| Synonyms | 1,4,5,6-Tetrahydro-6-oxopyridazine-3-carboxylic acid, 6-Oxo-4,5-dihydropyridazine-3-carboxylic acid[3] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to light yellow crystalline powder[2] |

| Melting Point | 196-198 °C (decomposes)[1][2][4] |

| Density | 1.65 ± 0.1 g/cm³ (Predicted)[1] |

| pKa | -2.06 ± 0.20 (Predicted)[1] |

| Storage Temperature | Room Temperature, sealed in a dry environment[1][2] |

Table 3: Purity and Identification

| Property | Value |

| Purity | ≥97% (HPLC)[2][6] |

| MDL Number | MFCD00052030[2] |

| PubChem CID | 99621[2][3] |

Synthesis

This compound can be synthesized from readily available starting materials. The most commonly cited method involves the condensation of α-ketoglutaric acid with hydrazine hydrate.

Experimental Protocol: Synthesis from α-Ketoglutaric Acid

This protocol is adapted from the literature and describes a straightforward one-step synthesis.

Materials:

-

α-Ketoglutaric acid

-

Hydrazine hydrate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water.

-

While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3-4 minutes. The solution will gradually turn light yellow.

-

Continue stirring the reaction mixture for 30 minutes at room temperature.

-

After 30 minutes, place the flask in a refrigerator and allow it to stand for 3 hours to facilitate precipitation.

-

Collect the resulting white powder by suction filtration.

-

The product can be used directly in the next reaction step or further purified. The reported yield of the crude product is approximately 98.1%.

Purification

While the synthesis protocol suggests that the product can be used directly, further purification may be necessary for specific applications. Recrystallization is a standard method for purifying solid organic compounds.

Experimental Protocol: General Recrystallization Procedure

Please note: This is a general protocol for the recrystallization of pyridazinone derivatives and has not been specifically validated for this compound. The choice of solvent and specific conditions may require optimization.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, water, or a mixture)

-

Erlenmeyer flasks

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

Procedure:

-

Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the purified crystals by suction filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Analytical Data

-

Infrared (IR) Spectroscopy: IR spectra for this compound are available on databases such as PubChem. Characteristic peaks would be expected for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid and the pyridazinone ring, and N-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Limited 1H NMR data has been reported in the context of its use as a synthetic intermediate. A full spectral analysis would be required to confirm the structure.

-

Mass Spectrometry (MS): The exact mass can be calculated and would be a key parameter for identification via high-resolution mass spectrometry.

Biological Activity and Potential Applications

While there is limited information on the direct biological activity of this compound itself, its role as a key intermediate in the synthesis of pharmacologically active molecules highlights its importance.

Intermediate for a Lanthionine Synthase C-like Protein 2 (LANCL2) Pathway Modulator

This compound is a precursor for the synthesis of a compound that targets the lanthionine synthase C-like protein 2 (LANCL2) pathway. The LANCL2 pathway is implicated in various physiological processes and is considered a potential therapeutic target for a range of conditions.

-

LANCL2 and its Functions: LANCL2 is involved in the signaling pathways of abscisic acid, a plant hormone that also has functions in mammals. Activation of the LANCL2 pathway has been linked to insulin-sensitizing effects and the modulation of immune and inflammatory responses. This makes it a target for diseases such as diabetes, inflammatory bowel disease, and other autoimmune disorders.

-

Therapeutic Potential: The development of ligands that can modulate the LANCL2 pathway is an active area of research. The use of this compound in the synthesis of such ligands underscores its value in drug discovery programs targeting metabolic and inflammatory diseases.

Below is a simplified representation of a potential drug discovery workflow involving this compound.

Potential for Other Biological Activities

The pyridazinone scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. Therefore, it is plausible that this compound and its derivatives could exhibit other pharmacological effects.

-

Antibacterial and Antifungal Activity: Many pyridazinone derivatives have been reported to possess antibacterial and antifungal properties.

-

Anticancer Activity: The pyridazinone nucleus is found in some anticancer agents, suggesting that this compound could serve as a scaffold for the development of new oncology drugs.

-

Other Activities: Various other activities, including antiviral, anti-inflammatory, and cardiovascular effects, have been associated with this class of compounds.

A hypothetical screening cascade for identifying the biological activity of this compound is depicted below.

Conclusion

This compound is a readily synthesizable pyridazinone derivative. While its direct biological activities are not extensively documented, its role as a key building block in the synthesis of a modulator for the therapeutically relevant LANCL2 pathway is significant. Furthermore, the broader pharmacological potential of the pyridazinone scaffold suggests that this compound and its future derivatives are of considerable interest for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a solid foundation of its known properties and protocols to aid researchers in their future studies.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

The Structural Elucidation of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. The document details the synthesis, physicochemical properties, and spectroscopic analysis of this heterocyclic compound. It also explores the potential biological relevance of the pyridazinone core, with a focus on its interaction with inflammatory signaling pathways.

Physicochemical Properties

This compound is a stable, solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₃ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| CAS Number | 27372-38-9 | [1] |

| Melting Point | 196-198 °C | [2] |

| Appearance | White powder/crystal | [3] |

| pKa | -2.06 ± 0.20 (Predicted) | [2] |

| Density | 1.65 ± 0.1 g/cm³ (Predicted) | [2] |

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through the cyclocondensation of α-ketoglutaric acid with hydrazine hydrate.[3]

Experimental Protocol: Synthesis

Materials:

-

α-Ketoglutaric acid

-

Hydrazine hydrate

-

Deionized water

-

Single-mouth round-bottom flask

-

Magnetic stirrer

-

Refrigerator

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a single-mouth round-bottom flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water.

-

While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3 to 4 minutes. The solution will gradually turn light yellow.

-

Continue stirring the reaction mixture for 30 minutes at room temperature.

-

Place the flask in a refrigerator and let it stand for 3 hours to allow for complete precipitation.

-

Collect the white precipitate by suction filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold deionized water.

-

Dry the product to obtain a white powder. Expected yield: approximately 2.07 g (98.1%).[3]

Synthesis workflow for the target compound.

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~11.0 | br s | 1H | -NH- |

| ~2.8 | t | 2H | -CH₂-C=O |

| ~2.4 | t | 2H | -CH₂-C=N- |

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~165 | -C=O (amide) |

| ~150 | -C=N- |

| ~30 | -CH₂-C=O |

| ~25 | -CH₂-C=N- |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data if desired.

-

The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Expected Mass Spectrum (Electrospray Ionization - ESI):

-

Molecular Ion Peak ([M+H]⁺): m/z = 143.0455

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z = 125.0349)

-

Loss of COOH (m/z = 98.0504)

-

Loss of CO (m/z = 115.0505)

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

Logical workflow for structure elucidation.

Potential Biological Activity and Signaling Pathway

Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] Several studies have indicated that pyridazinone-based compounds can modulate inflammatory pathways by targeting key signaling molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nuclear factor-kappa B (NF-κB).[4][5]

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Pyridazinone derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex.

NF-κB signaling pathway inhibition.

Conclusion

This technical guide has provided a detailed framework for the synthesis and structural elucidation of this compound. While specific, published spectroscopic data for this compound is limited, the expected analytical outcomes have been presented based on its chemical structure and data from related compounds. The provided experimental protocols offer a practical basis for its synthesis and characterization. Furthermore, the exploration of the potential biological activity of the pyridazinone core highlights its relevance in the context of drug discovery, particularly in the development of novel anti-inflammatory agents. Further research to obtain and publish the complete spectral data for this compound is highly encouraged to solidify its structural characterization and facilitate its use in medicinal chemistry and drug development.

References

- 1. scbt.com [scbt.com]

- 2. 6-OXO-1,4,5,6-TETRAHYDROPYRIDAZIN-3-CARBOXYLIC ACID CAS#: 27372-38-9 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally-derived spectroscopic data for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is limited. This guide provides a comprehensive overview based on theoretical predictions derived from its chemical structure and established principles of organic spectroscopy. The data presented herein is intended to serve as a reference and guide for researchers working with this or structurally related compounds.

Introduction

This compound is a heterocyclic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Pyridazine derivatives are known to exhibit a wide range of biological activities, making the structural characterization of this scaffold crucial for drug discovery and development.[1]

This technical guide details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound. Standardized experimental protocols for data acquisition and graphical workflows are also provided to aid in practical laboratory settings.

Chemical Structure and Properties:

-

Molecular Formula: C₅H₆N₂O₃[2]

-

Molecular Weight: 142.11 g/mol [2]

-

CAS Number: 27372-38-9[2]

-

Structure:

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data based on the functional groups present in the molecule: a carboxylic acid, a cyclic amide (lactam), and a saturated heterocyclic ring system.

The IR spectrum is dominated by absorptions from the carboxylic acid and lactam functional groups. The presence of strong hydrogen bonding is expected to cause significant broadening of the O-H and N-H stretching bands.[3][4]

| Predicted Absorption (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300–2500 | Strong, Broad | O–H Stretch (hydrogen-bonded) | Carboxylic Acid |

| 3200–3100 | Medium, Broad | N–H Stretch (hydrogen-bonded) | Lactam (Amide) |

| 2980–2850 | Medium | C–H Stretch | Aliphatic (CH₂) |

| ~1720 | Strong | C=O Stretch | Carboxylic Acid |

| ~1670 | Strong | C=O Stretch (Amide I Band) | Lactam (Amide) |

| ~1550 | Medium | N–H Bend (Amide II Band) | Lactam (Amide) |

| 1440–1395 | Medium | O–H Bend | Carboxylic Acid |

| 1320–1210 | Strong | C–O Stretch | Carboxylic Acid |

Spectra are predicted for a solution in DMSO-d₆, a common solvent for polar, protic compounds.

¹H NMR Spectroscopy (Predicted)

The proton spectrum is expected to show four distinct signals corresponding to the acidic protons and the two methylene groups in the ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet, Broad | 1H | COOH |

| ~11.0 | Singlet, Broad | 1H | NH |

| ~2.8 | Triplet (t) | 2H | H-4 (CH₂) |

| ~2.4 | Triplet (t) | 2H | H-5 (CH₂) |

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum is predicted to show five signals for the five unique carbon atoms in the structure.[3]

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Lactam) |

| ~165 | C OOH |

| ~145 | C-3 |

| ~25 | C-4 |

| ~20 | C-5 |

The mass spectrum, particularly under soft ionization techniques like Electrospray Ionization (ESI), is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern will likely involve characteristic losses from the carboxylic acid group and cleavage of the heterocyclic ring.[5]

| m/z (Predicted) | Ion Formula | Description |

| 143.0451 | [C₅H₇N₂O₃]⁺ | [M+H]⁺ (Protonated Molecule) |

| 125.0346 | [C₅H₅N₂O₂]⁺ | [M+H - H₂O]⁺ |

| 97.0396 | [C₄H₅N₂O]⁺ | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ |

| 69.0447 | [C₃H₅N₂]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic sample like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.

-

-

Infrared (IR) Spectroscopy:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal, ensuring complete coverage.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000–400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent mixture such as methanol or acetonitrile/water.

-

Introduce the sample into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).

-

For fragmentation studies (MS/MS), select the molecular ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway for the title compound.

Figure 1. A generalized experimental workflow for the spectroscopic characterization of the title compound.

Figure 2. A plausible fragmentation pathway for this compound in ESI-MS.

References

The Biological Versatility of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of a wide array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of pyridazine derivatives, intended for researchers, scientists, and drug development professionals. The content herein is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of this important class of heterocyclic compounds.

Anticancer Activity of Pyridazine Derivatives

Pyridazine derivatives have demonstrated considerable potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected pyridazine derivatives against various cancer cell lines and molecular targets.

| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| Series 1: VEGFR-2 Inhibitors | ||||

| Compound 5b | HCT-116 | < Imatinib's IC50 | Imatinib | Not specified |

| Compound 4b | MCF-7 | 21.2 | Imatinib | Not specified |

| Series 2: CDK2 Inhibitors | ||||

| Compound 11m | T-47D | 0.43 ± 0.01 | - | - |

| Compound 11m | MDA-MB-231 | 0.99 ± 0.03 | - | - |

| Compound 11m | CDK2 | 0.0201 ± 0.00082 | - | - |

| Series 3: General Cytotoxic Agents | ||||

| Compound 4e | MCF-7 | 1-10 | 5-Fluorouracil, Etoposide | 1-10 |

| Compound 4f | SK-MEL-28 | 1-10 | 5-Fluorouracil, Etoposide | 1-10 |

Key Signaling Pathways in Anticancer Activity

JNK1 Signaling Pathway: The c-Jun N-terminal kinase 1 (JNK1) pathway is a critical signaling cascade involved in cell proliferation, apoptosis, and inflammation. Dysregulation of this pathway is often observed in cancer. Certain pyridazine derivatives have been shown to modulate JNK1 signaling, leading to anticancer effects.

Experimental Protocols for Anticancer Activity Evaluation

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium

-

Pyridazine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.

-

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

-

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

VEGFR-2 specific substrate (e.g., synthetic peptide)

-

Pyridazine derivatives

-

Detection reagent (e.g., ADP-Glo™)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

-

Antimicrobial Activity of Pyridazine Derivatives

Pyridazinone derivatives, a subset of pyridazines, have been reported to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazinone derivatives against various bacterial strains.[1][2]

| Compound ID | S. aureus (MRSA) | E. coli | P. aeruginosa | A. baumannii |

| Pyridazinone Series | MIC (µM) | MIC (µM) | MIC (µM) | MIC (µM) |

| Compound 7 | 7.8 | 7.8 | >28.57 | 7.8 |

| Compound 13 | 29.94 | 29.94 | 7.48 | 3.74 |

| Amikacin (Reference) | <0.53 | <0.53 | <0.53 | <0.53 |

Experimental Protocol for Antimicrobial Activity Evaluation

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Pyridazinone derivatives

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the pyridazinone derivatives in MHB directly in the 96-well plates.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

Anti-inflammatory Activity of Pyridazine Derivatives

Pyridazine and pyridazinone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Quantitative Anti-inflammatory Activity Data

The table below summarizes the in vitro inhibitory activity of selected pyridazine derivatives against COX-1 and COX-2 enzymes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Pyrazole-pyridazine Hybrids | |||

| Compound 5f | >10 | 1.50 | >6.67 |

| Compound 6f | >10 | 1.15 | >8.70 |

| Celecoxib (Reference) | 5.42 | 2.16 | 2.51 |

Key Signaling Pathways in Anti-inflammatory Activity

LPS-Induced NF-κB Signaling Pathway: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. Some pyridazinone derivatives have been found to inhibit this pathway.

Experimental Protocol for Anti-inflammatory Activity Evaluation

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay buffer

-

Heme

-

Arachidonic acid (substrate)

-

Pyridazine derivatives

-

Detection reagent (e.g., fluorometric probe)

-

Microplate reader

-

-

Procedure:

-

Add reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a microplate.

-

Add the test compounds at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib).

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the enzyme activity by monitoring the production of prostaglandin G2, often using a fluorometric probe, with a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

-

Drug Discovery and Development Workflow

The development of novel pyridazine derivatives as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Conclusion

Pyridazine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and more potent pyridazine-based therapeutic agents. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel drug candidates for a variety of diseases.

References

An In-depth Technical Guide to 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a pivotal heterocyclic compound in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides explicit experimental protocols for its synthesis, and explores its applications as a key intermediate in the development of pharmacologically active agents. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to support researchers, scientists, and professionals in the field of drug development.

Introduction

Pyridazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical and agrochemical industries.[1] The pyridazine scaffold is a constituent of numerous pharmacologically active agents, exhibiting a wide array of biological activities, including anticancer, antihypertensive, antiviral, and antimicrobial properties.[1][2] The unique physicochemical characteristics of the pyridazine ring, such as its dipole moment and capacity for hydrogen bonding, make it a valuable pharmacophore in the design of molecules that can effectively interact with biological targets.[2]

Within this class, this compound (CAS No: 27372-38-9) serves as a fundamental building block and organic intermediate.[1] Its structure is primed for further chemical modification, enabling the synthesis of a diverse range of more complex, biologically active molecules. This guide will focus on the synthesis, properties, and key applications of this compound as a precursor in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 27372-38-9 | [3][4] |

| Molecular Formula | C₅H₆N₂O₃ | [3][4] |

| Molecular Weight | 142.11 g/mol | [3][4] |

| Appearance | Solid, powder to crystal | [3][5] |

| Melting Point | 196-198°C or 265°C | [3][5],[1] |

| Density | 1.65 ± 0.1 g/cm³ (at 20°C) | [3][5] |

| pKa | -2.06 ± 0.20 (Predicted) | [5] |

| XLogP3 | -1.1 | [3] |

| PSA (Polar Surface Area) | 78.8 Ų | [3] |

Note: Discrepancies in the reported melting point may be attributed to different analytical methods or sample purity.

Synthesis and Experimental Protocols

The primary and most efficient synthesis of this compound involves the cyclocondensation of α-ketoglutaric acid with hydrazine hydrate.[1]

Experimental Protocol: Synthesis from α-Ketoglutaric Acid.[1]

Materials:

-

α-ketoglutaric acid (2.2 g)

-

Hydrazine hydrate (9 mL)

-

Water (5 mL)

-

Single-neck reaction flask

-

Stirring apparatus

-

Refrigerator

-

Suction filtration apparatus

Procedure:

-

Add 2.2 g of α-ketoglutaric acid to a single-neck flask containing 5 mL of water.

-

While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3 to 4 minutes.

-

Observe the solution as it slowly turns light yellow.

-

Continue stirring for 30 minutes at room temperature.

-

Place the reaction mixture in a refrigerator for 3 hours to facilitate precipitation.

-

Filter the resulting precipitate via suction filtration to collect the product.

-

The final product is a white powder (2.07 g), corresponding to a yield of 98.1%. The melting point of the product obtained through this method is reported as 265°C.[1]

Applications in Drug Discovery and Development

This compound is primarily utilized as a versatile intermediate for synthesizing more complex and biologically potent molecules.[1]

Synthesis of Bioactive Molecules

The compound serves as a direct precursor to several important chemical entities.

4.1.1 Experimental Protocol: Preparation of 6-chloropyridazine-3-carboxylic acid methyl ester.[1]

This derivative is a known intermediate for anti-tumor and anti-bacterial agents, as well as agricultural pesticides.[1]

Materials:

-

Product from section 3.1 (unspecified starting mass)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Activated carbon

-

Sodium carbonate solution

Procedure:

-

The product from the previous synthesis is treated with phosphorus oxychloride and refluxed for 1 hour.

-

The excess phosphorus oxychloride is evaporated to dryness.

-

The residue is added to ice with stirring.

-

A small amount of activated carbon is added, and the mixture is stirred for 30 minutes.

-

The mixture is filtered via suction.

-

The pH of the filtrate is adjusted to 7-8 with a sodium carbonate solution, leading to the precipitation of a light yellow solid.

-

The solid is collected by suction filtration and washed with water to yield the chlorinated derivative.

4.1.2 Experimental Protocol: Synthesis of a LANCL2 Pathway Modulator.[1]

The title compound is used to prepare agents that target the lanthionine synthase C-like protein 2 (LANCL2) pathway, which is implicated in metabolic, infectious, and autoimmune diseases.[1]

Materials:

-

This compound (23.04 mg, 1 eq)

-

(6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride (60 mg, 1 eq)

-

Anhydrous DMF (2 mL)

-

Propane phosphonic acid anhydride (T3P)

Procedure:

-

In a reaction vessel, dissolve the benzimidazole starting material (60 mg) in 2 mL of anhydrous DMF.

-

Add this compound (23.04 mg).

-

Add T3P to the stirred mixture to facilitate the amide coupling reaction.

Biological Significance of Derivatives

The true value of this compound is realized in the biological activities of the compounds derived from it.

LANCL2 Pathway: Derivatives have been designed to bind to the LANCL2 protein.[1] This interaction can trigger beneficial responses for treating a variety of conditions, including diabetes, chronic inflammatory diseases, and autoimmune disorders.[1]

Summary of Quantitative Data

This table summarizes the key quantitative results from the experimental protocols discussed.

| Experiment | Product | Reagents | Yield | Melting Point (°C) | Reference |

| Synthesis of Core Compound | This compound | α-ketoglutaric acid, Hydrazine hydrate | 98.1% | 265 | [1] |

| Chlorination | 6-chloropyridazine-3-carboxylic acid methyl ester | Core Compound, POCl₃ | 71% | 192 | [1] |

Conclusion

This compound is a highly valuable heterocyclic compound, distinguished by its straightforward and high-yield synthesis. While it does not possess significant biological activity itself, its true utility lies in its role as a versatile and essential precursor. The protocols and data presented herein demonstrate its importance in constructing advanced molecules with significant therapeutic potential, particularly in the development of agents targeting pathways like LANCL2 and in the synthesis of intermediates for a broad range of agrochemical and pharmaceutical products. This makes it a compound of continuing interest for researchers and professionals in synthetic and medicinal chemistry.

References

In-Depth Technical Guide: Stability and Storage of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Due to the limited availability of specific stability studies for this compound, this guide integrates general chemical principles of the pyridazinone core and carboxylic acid functionality with established protocols for forced degradation studies as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Summary of Stability and Storage

Proper handling and storage are paramount to maintaining the integrity and purity of this compound. The following table summarizes the key stability liabilities and recommended storage conditions based on available safety data sheets and the chemical nature of the molecule.

| Parameter | Recommendation/Information | Citation |

| Storage Temperature | Store in a cool, dry place. | [1][2] |

| Light Exposure | Protect from light. | [1] |

| Atmosphere | Store in a tightly closed container, potentially under an inert atmosphere due to sensitivity to air and moisture. | [1][2][3] |

| Moisture | Moisture sensitive; store in a dry place. | [3] |

| General Stability | Stable under proper storage conditions. | [4][5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Citation |

| Molecular Formula | C5H6N2O3 | [3][6][7] |

| Molecular Weight | 142.11 g/mol | [6][7] |

| Appearance | White to cream or yellow solid/powder. | [3][8] |

| Melting Point | 196-198°C | [6][8] |

| Solubility | Information not widely available, but likely soluble in aqueous bases and polar organic solvents. | |

| pKa | Not experimentally determined, but expected to have an acidic pKa due to the carboxylic acid group. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the public domain, potential degradation routes can be inferred based on the functional groups present: a cyclic hydrazide (dihydropyridazinone), a carboxylic acid, and a tetrahydropyridazine ring.

Hydrolytic Degradation

The cyclic hydrazide structure is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the pyridazinone ring to form a dicarboxylic acid derivative. The carboxylic acid group itself is generally stable to hydrolysis.

Oxidative Degradation

The nitrogen atoms in the heterocyclic ring can be susceptible to oxidation, potentially forming N-oxides. The tetrahydropyridazine ring could also undergo oxidation to a more aromatic pyridazine or pyridazinone system.

Thermal Degradation

At elevated temperatures, the most likely degradation pathway is the decarboxylation of the carboxylic acid group. The stability of the heterocyclic ring at high temperatures would need to be experimentally determined.

Photolytic Degradation

Exposure to UV or visible light could induce photolytic degradation, potentially through radical mechanisms, leading to a complex mixture of degradation products. The specific chromophores in the molecule would influence its photosensitivity.

Experimental Protocols for Forced Degradation Studies

To develop a stability-indicating analytical method and to understand the degradation profile of this compound, forced degradation studies should be conducted according to ICH guidelines. The following are proposed experimental protocols.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed. The goal is to achieve 5-20% degradation of the parent compound.

Stress Conditions

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C. Neutralize samples with 1 M NaOH before analysis. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 1 M NaOH and keep at room temperature. Neutralize samples with 1 M HCl before analysis. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 6% H2O2 and keep at room temperature, protected from light. |

| Thermal Degradation | Expose the solid compound and the stock solution to 80°C in a calibrated oven. The solid sample should be dissolved in the initial mobile phase before analysis. |

| Photolytic Degradation | Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. |

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Proposed HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV detection at an appropriate wavelength (to be determined by UV scan of the parent compound) and mass spectrometry (MS) for identification of degradants. |

| Injection Volume | 10 µL |

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method will be demonstrated by its ability to resolve the main peak from all degradation product peaks.

Characterization of Degradation Products

The identification of major degradation products is essential for understanding the stability of the molecule. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose.

High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products and obtain structural information. For unambiguous structure elucidation, preparative HPLC can be used to isolate the major degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

While specific stability data for this compound is not extensively available, this guide provides a comprehensive framework for its handling, storage, and stability assessment based on its chemical structure and established scientific and regulatory principles. For researchers and drug development professionals, it is imperative to conduct thorough forced degradation studies to understand the intrinsic stability of this molecule and to develop and validate a stability-indicating analytical method for its quality control. The proposed protocols and methodologies in this guide serve as a robust starting point for these critical activities.

References

- 1. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, HPLC enantioresolution, and X-ray analysis of a new series of C5-methyl pyridazines as N-formyl peptide receptor (FPR) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijisrt.com [ijisrt.com]

Methodological & Application

Application Notes and Protocols: 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid as a versatile intermediate in the discovery of novel therapeutic agents. The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document offers detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to facilitate its application in drug development projects.

Chemical Properties and Synthesis

This compound (CAS 27372-38-9) is a solid organic compound with a molecular weight of 142.11 g/mol and a molecular formula of C₅H₆N₂O₃.[3][4] It serves as a key building block for the synthesis of a variety of more complex heterocyclic compounds.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 27372-38-9 | [3] |

| Molecular Formula | C₅H₆N₂O₃ | [3] |

| Molecular Weight | 142.11 | [3] |

| Appearance | Solid | [4] |

| Melting Point | 196-198°C | [4] |

| Density | 1.65 ± 0.1 g/cm³ | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from α-ketoglutaric acid.

Materials:

-

α-ketoglutaric acid

-

Hydrazine hydrate

-

Water

Procedure:

-

In a single-necked flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.

-

While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes. The solution will gradually turn light yellow.

-

Continue stirring for 30 minutes.

-

Place the flask in a refrigerator for 3 hours to allow for precipitation.

-

Collect the white powder by suction filtration.

-

The resulting white powder (2.07 g, 98.1% yield) is this compound and can be used directly in subsequent reactions.[5]

Protocol 2: Synthesis of 6-chloropyridazine-3-carboxylic acid methyl ester

This protocol details the conversion of this compound to a key chlorinated intermediate.

Materials:

-

This compound

-

Glacial acetic acid

-

Bromine

-

Methanol

-

Concentrated sulfuric acid

-

Phosphorus oxychloride

-

Activated carbon

-

Sodium carbonate solution

Procedure:

-

Bromination: Suspend 2 g of this compound in 20 mL of glacial acetic acid. Slowly add bromine dropwise while maintaining the temperature at 50°C. The reaction mixture will turn from red to milky white. Continue the reaction for 1 hour after the addition is complete. Cool the mixture and collect the white solid by suction filtration, washing with ethyl acetate and then water to yield the brominated intermediate (1.96 g, 98% yield).[6]

-

Esterification: Dissolve 1.28 g of the brominated intermediate in 10 mL of methanol with stirring. Slowly add 1.1 equivalents of concentrated sulfuric acid dropwise. Reflux the mixture for 4.5 hours. Cool the solution to allow for precipitation and collect the white solid by suction filtration (1.32 g, 95% yield).[6]

-

Chlorination: To 1 g of the methyl ester, add 25 mL of phosphorus oxychloride while stirring and reflux for 1 hour. Evaporate the phosphorus oxychloride to dryness. Add the residue to 30 mL of ice with stirring, followed by the addition of 0.1 g of activated carbon. Stir for 30 minutes and then filter by suction. Adjust the pH of the filtrate to 7-8 with sodium carbonate solution to precipitate a light yellow solid. Collect the solid by suction filtration and wash with water to obtain 6-chloropyridazine-3-carboxylic acid methyl ester (0.80 g, 71% yield, 98.5% purity by HPLC).[5][6]

Protocol 3: Amide Coupling for the Synthesis of a LANCL2 Pathway Modulator

This protocol describes the synthesis of 6-(5-(6-(1H-benzo[d]imidazol-2-yl)pyridinoyl)octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-4,5-dihydropyridazin-3(2H)-one.

Materials:

-

(6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)(octahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone salt

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Propylphosphonic Anhydride (T3P), 50% solution in ethyl acetate

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

To a reaction flask, add 60 mg (1 eq) of (6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)(octahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone salt and 2 mL of anhydrous DMF.

-

Add 23.04 mg (1 eq) of this compound.

-

While stirring, add 103.2 mg (1.5 eq) of T3P (50% solution in ethyl acetate) and 83.7 mg (3 eq) of DIPEA.

-

Stir the reaction mixture at 30°C overnight.

-

Monitor the reaction completion by LC-MS.

-

Upon completion, purify the product by filtration, concentration, and column chromatography (DCM:MeOH gradient from 0% to 5%) followed by preparative thin-layer chromatography (DCM:MeOH = 95:5) to yield the pure product (19.6 mg, 26.4% yield).[6]

Quantitative Data

The following tables summarize the yields of key synthetic steps and the biological activity of related pyridazinone derivatives. It is important to note that while these compounds share the pyridazinone core, they may not all be direct derivatives of this compound.

Table 2: Synthesis Yields

| Product | Starting Material | Yield (%) | Purity (%) | Reference |

| This compound | α-Ketoglutaric acid | 98.1 | - | [5] |

| Brominated Intermediate | This compound | 98 | - | [6] |

| Methyl Ester Intermediate | Brominated Intermediate | 95 | - | [6] |

| 6-chloropyridazine-3-carboxylic acid methyl ester | Methyl Ester Intermediate | 71 | 98.5 (HPLC) | [5][6] |

| LANCL2 Pathway Modulator | This compound | 26.4 | - | [6] |

Table 3: Biological Activity of Pyridazinone Derivatives

| Compound Class | Target/Assay | IC₅₀ / MIC | Reference |

| Pyridazinone-based congeners | VEGFR-2 Inhibition | 60.70–1800 nM | [7] |

| Pyridazinone-based congeners | S. aureus and MRSA | 0.5–128 µg/mL | [7] |

| Diarylurea derivatives with pyridazinone scaffold | Staphylococcus aureus | 16 µg/mL | [7] |

| Diarylurea derivatives with pyridazinone scaffold | Candida albicans | 16 µg/mL | [7] |

Signaling Pathways and Experimental Workflows

LANCL2 Signaling Pathway

The compound 6-(5-(6-(1H-benzo[d]imidazol-2-yl)pyridinoyl)octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-4,5-dihydropyridazin-3(2H)-one targets the Lanthionine Synthase C-Like Protein 2 (LANCL2) pathway.[5] LANCL2 is a receptor for abscisic acid (ABA) and its activation triggers downstream signaling cascades that can influence cellular processes like proliferation and metabolism.[8][9] One key pathway involves the activation of p38 MAPK via PPARγ, leading to the upregulation of cell cycle inhibitors like p21, p27, and p16, ultimately inducing a state of dormancy in cancer cells.[3][4] Another pathway activated by the ABA/LANCL2 system in cardiomyocytes involves the transcription factor ERRα, which acts upstream of the AMPK/PGC-1α axis to control mitochondrial function and energy metabolism.[8]

General Synthetic Workflow

The following diagram illustrates the general workflow for utilizing this compound as a scaffold in the synthesis of diverse derivatives for biological screening.

References

- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

Application Notes and Protocols for Amide Coupling with 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid